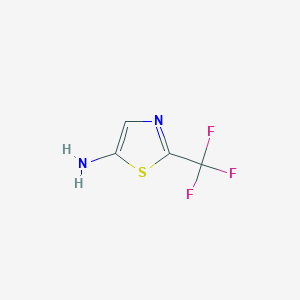

2-(Trifluormethyl)thiazol-5-amin

Übersicht

Beschreibung

2-(Trifluoromethyl)thiazol-5-amine is a chemical compound with the molecular formula C4H3F3N2S . It has a molecular weight of 168.14 and is a solid at room temperature . It is used as an organic synthesis intermediate and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)thiazol-5-amine involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .Molecular Structure Analysis

The InChI code for 2-(Trifluoromethyl)thiazol-5-amine is 1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 . This indicates the presence of four carbon atoms, three fluorine atoms, two nitrogen atoms, and one sulfur atom in the molecule .Physical and Chemical Properties Analysis

2-(Trifluoromethyl)thiazol-5-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Entwicklung pharmazeutischer Medikamente

Die Trifluormethylgruppe in Verbindungen wie 2-(Trifluormethyl)thiazol-5-amin ist dafür bekannt, einzigartige pharmakologische Eigenschaften zu verleihen. Diese Gruppe ist in mehreren von der FDA zugelassenen Medikamenten vorhanden, was ihre Bedeutung in der Medikamentenentwicklung und -design zeigt . Das Vorhandensein dieser Gruppe kann die biologische Aktivität und metabolische Stabilität von Pharmazeutika verbessern.

Anti-mikrobielle Mittel

Thiazol-Derivate wurden umfassend auf ihre antimikrobiellen Eigenschaften untersucht. Verbindungen mit einem Thiazolring, wie z. B. This compound, sind potenzielle Kandidaten für die Entwicklung neuer antimikrobieller Mittel, da sie das Bakterienwachstum hemmen und resistenten Stämmen entgegenwirken können .

Antitumoraktivität

Forschungen haben gezeigt, dass Thiazol-Derivate potente Antitumor- und zytotoxische Aktivitäten aufweisen können. Das Strukturmotiv von Thiazol wird häufig in Verbindungen integriert, die darauf ausgelegt sind, das Wachstum von Krebszellen anzugreifen und zu hemmen .

Neurologische Forschung

Thiazole sind in Vitamin B1 (Thiamin) enthalten, das für die normale neurologische Funktion unerlässlich ist. Derivate von this compound könnten auf ihre potenzielle Rolle in der neurologischen Forschung untersucht werden, insbesondere bei der Synthese von Neurotransmittern .

Safety and Hazards

The compound is classified as a warning under the GHS07 signal word . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the compound is stable under normal temperatures and pressures .

Biochemische Analyse

Biochemical Properties

2-(Trifluoromethyl)thiazol-5-amine plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It has been observed to interact with enzymes such as topoisomerase II, leading to the inhibition of DNA replication and transcription . Additionally, 2-(Trifluoromethyl)thiazol-5-amine has shown potential in modulating the activity of certain kinases, thereby influencing signal transduction pathways .

Cellular Effects

The effects of 2-(Trifluoromethyl)thiazol-5-amine on various cell types and cellular processes are profound. In cancer cells, it has been reported to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . Furthermore, 2-(Trifluoromethyl)thiazol-5-amine has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)thiazol-5-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as topoisomerase II, forming stable complexes that prevent the enzyme from performing its catalytic functions . This binding interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. Additionally, the compound can modulate the activity of transcription factors, resulting in changes in gene expression that promote apoptosis and inhibit cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)thiazol-5-amine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can diminish upon prolonged exposure to light and heat . In in vitro studies, the initial effects on cellular function, such as enzyme inhibition and apoptosis induction, are typically observed within a few hours of treatment. Long-term studies have shown that continuous exposure to 2-(Trifluoromethyl)thiazol-5-amine can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)thiazol-5-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 2-(Trifluoromethyl)thiazol-5-amine is relatively narrow, and careful dose optimization is required to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

2-(Trifluoromethyl)thiazol-5-amine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)thiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues. It has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)thiazol-5-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by directing it to specific cellular compartments . Understanding the subcellular distribution of 2-(Trifluoromethyl)thiazol-5-amine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNHFFHGWBAGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

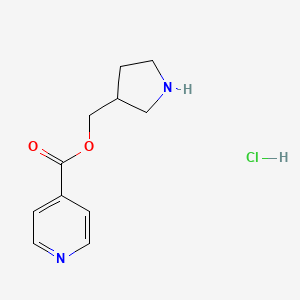

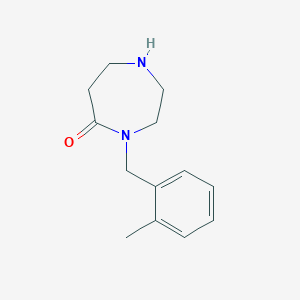

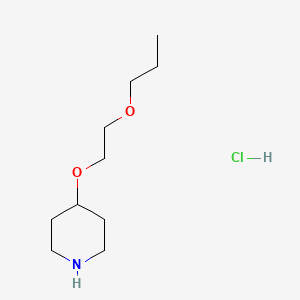

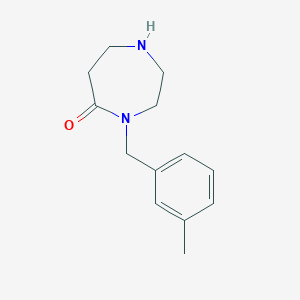

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)

![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)

![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)

![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid](/img/structure/B1394803.png)